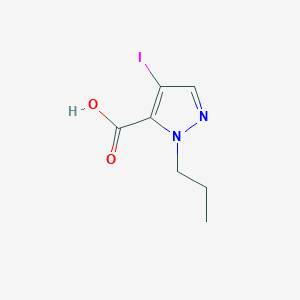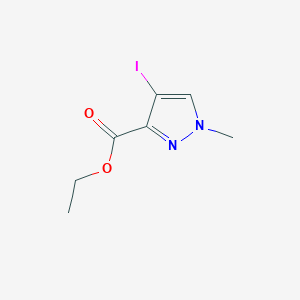
顺式对薄荷-1(7),8-二烯-2-醇
描述
“Cis-p-Mentha-1(7),8-dien-2-ol” is an organic compound with the molecular formula C10H16O and a molecular weight of 152.2334 . It is also known by other names such as “cis-p-Mentha-1(7),8-diene-2-ol”, “cis-1(7),8-p-Menthadien-2-ol”, “2R,4R-p-Mentha-1(7),8-dien-2-ol”, “cis-para-Mentha-1(7), 8-dien-2-ol”, and "cis-Mentha-1(7),8-dien-2-ol" .
Molecular Structure Analysis
The IUPAC Standard InChI for “cis-p-Mentha-1(7),8-dien-2-ol” is InChI=1S/C10H16O/c1-7(2)9-5-4-8(3)10(11)6-9/h9-11H,1,3-6H2,2H3/t9-,10-/m0/s1 . The 3D structure of the molecule can be viewed using Java or Javascript .
科学研究应用
抗菌潜力
研究表明,含有顺式对薄荷-1(7),8-二烯-2-醇的精油具有显著的抗菌特性。例如,塞伯特等人(2019 年)的一项研究表明,含有大量顺式对薄荷-1(7),8-二烯-2-醇的香茅叶精油纳米结构体系对多种微生物具有增强的抗菌活性。这表明其在开发新型抗菌剂方面具有潜在应用 (Seibert et al., 2019).
抗菌活性
对巨香茅精油的一项研究发现,顺式对薄荷-1(7),8-二烯-2-醇作为主要成分,促进了该精油的广谱抗菌活性。这表明其在抗菌制剂中的应用,特别是用于治疗由致病菌引起的感染 (Jirovetz et al., 2007).
缓蚀
顺式对薄荷-1(7),8-二烯-2-醇也已在缓蚀方面进行了研究。卡尔楚夫等人(2014 年)发现,源自顺式对薄荷-1(7),8-二烯-2-醇的化合物在酸性环境中对钢腐蚀表现出显著的抑制作用。这突出了其在工业环境中保护金属表面的潜在应用 (Kharchouf et al., 2014).
昆虫行为中的信息素成分
顺式对薄荷-1(7),8-二烯-2-醇的一个有趣的应用是在昆虫学领域。科利尼翁等人(2019 年)将这种化合物鉴定为长角甲虫 Paranoplium gracile 中的信息素成分。这表明其在害虫控制策略或与昆虫行为相关的研究中具有潜在用途 (Collignon et al., 2019).
作用机制
属性
IUPAC Name |
(1R,5S)-2-methylidene-5-prop-1-en-2-ylcyclohexan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O/c1-7(2)9-5-4-8(3)10(11)6-9/h9-11H,1,3-6H2,2H3/t9-,10+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNVTXOFNJFHXOK-VHSXEESVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1CCC(=C)C(C1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C)[C@H]1CCC(=C)[C@@H](C1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80423894 | |
| Record name | cis-p-Mentha-1(7),8-dien-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80423894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
13544-59-7 | |
| Record name | cis-p-Mentha-1(7),8-dien-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80423894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary source of cis-p-Mentha-1(7),8-dien-2-ol, and what other compounds are often found alongside it?
A1: cis-p-Mentha-1(7),8-dien-2-ol is frequently identified in essential oils derived from plants belonging to the Cymbopogon genus. Studies have shown its presence in Cymbopogon densiflorus [, ], Cymbopogon martini [], Cymbopogon giganteus [, , ], and Cymbopogon schoenanthus []. Notably, this compound is often found alongside other monoterpenes like trans-p-mentha-2,8-dien-1-ol, trans-p-mentha-1(7),8-dien-2-ol, limonene, and cis-p-mentha-2,8-dien-1-ol, with the specific composition varying depending on the plant species, part used, and extraction method [, , , , ].
Q2: Research indicates that cis-p-Mentha-1(7),8-dien-2-ol contributes to the antimicrobial activity of certain essential oils. Can you elaborate on this finding?
A2: Studies have indeed demonstrated that cis-p-Mentha-1(7),8-dien-2-ol, along with other monoterpene alcohols, significantly contributes to the antimicrobial properties exhibited by specific essential oils. For instance, essential oil from Cymbopogon martini, rich in cis-p-Mentha-1(7),8-dien-2-ol, displayed potent activity against both Gram-positive and Gram-negative bacteria []. Similarly, Cymbopogon giganteus essential oil, containing a significant amount of this compound, showed promising antimicrobial effects against a range of microorganisms [].
Q3: How does the chemical structure of cis-p-Mentha-1(7),8-dien-2-ol relate to its potential biological activities?
A3: While the exact mechanisms of action are still under investigation, the presence of the hydroxyl group and the double bonds in the cis-p-Mentha-1(7),8-dien-2-ol structure are likely key factors contributing to its biological activities. These structural features can potentially interact with bacterial cell membranes, affecting their permeability and integrity [, ]. Further research is needed to fully elucidate the structure-activity relationships and pinpoint the precise molecular targets of this compound.
Q4: Are there any studies exploring the potential of cis-p-Mentha-1(7),8-dien-2-ol beyond its antimicrobial properties?
A4: While antimicrobial activity has been a primary focus, research suggests that cis-p-Mentha-1(7),8-dien-2-ol may possess other bioactivities. In silico analysis of Cymbopogon densiflorus essential oil, rich in this compound, indicated potential antitumor activity through various mechanisms, including caspase 8 stimulation and TP53 gene expression modulation []. These preliminary findings warrant further investigation to explore the full therapeutic potential of cis-p-Mentha-1(7),8-dien-2-ol.
Q5: What analytical techniques are commonly employed to identify and quantify cis-p-Mentha-1(7),8-dien-2-ol in complex mixtures like essential oils?
A5: Gas Chromatography coupled with Mass Spectrometry (GC-MS) is widely used to analyze and quantify cis-p-Mentha-1(7),8-dien-2-ol in essential oils [, , , , , , ]. This technique allows for the separation of individual components based on their volatility, followed by identification and quantification based on their mass spectra.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![ethyl 2-({4-[(1R)-1-hydroxyethyl]phenyl}sulfanyl)acetate](/img/structure/B3377754.png)
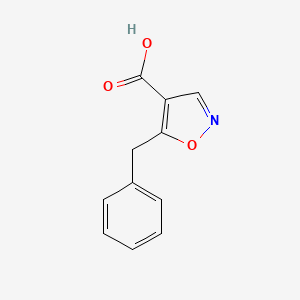
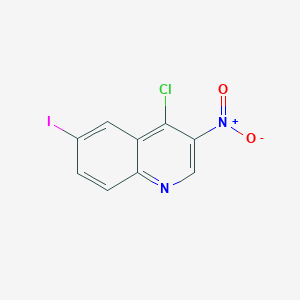
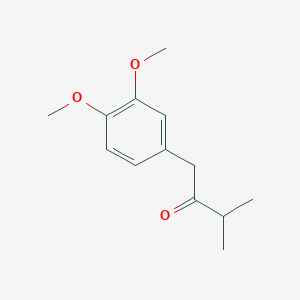
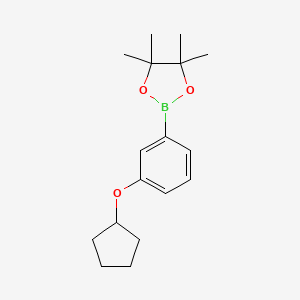
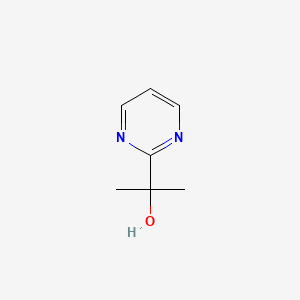

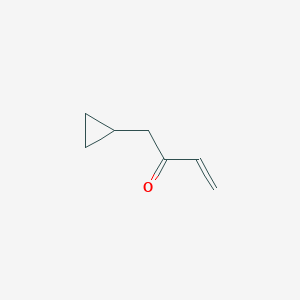
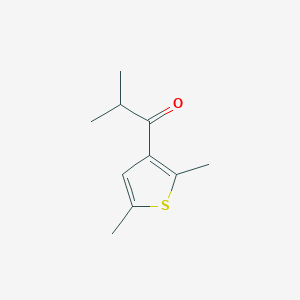
![N-[(6-Chloropyridin-3-yl)methyl]-N-methylethanimidamide hydrochloride](/img/structure/B3377815.png)

